molecular formula C5H6Cl2O2 B1587366 Dimethylmalonyl chloride CAS No. 5659-93-8

Dimethylmalonyl chloride

Cat. No. B1587366
CAS RN: 5659-93-8
M. Wt: 169 g/mol
InChI Key: CJXQAYQWVNXIQE-UHFFFAOYSA-N
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Description

Dimethylmalonyl chloride is a chemical compound with the linear formula (H3C)2C(COCl)2 . It is also known by other names such as 2,2-Dimethylmalonic acid dichloride, 2,2-Dimethylmalonyl dichloride, 2,2-Dimethylpropanedioyl dichloride, and Dimethylmalonic acid dichloride .


Synthesis Analysis

In a study, a hyperbranched polyester was synthesized using dimethylmalonyl chloride as the difunctional monomer . The process involved A2+B3 interfacial polymerization, with 1,1,1-tris(4-hydroxyphenyl)ethane (THPE) as the trifunctional monomer .


Molecular Structure Analysis

The molecular structure of Dimethylmalonyl chloride is represented by the formula (H3C)2C(COCl)2 . It has a molecular weight of 169.01 .


Physical And Chemical Properties Analysis

Dimethylmalonyl chloride is a liquid at room temperature . It has a refractive index of 1.451 (lit.) . Its boiling point is 60 °C at 10 mmHg (lit.) , and it has a density of 1.278 g/mL at 25 °C (lit.) .

Scientific Research Applications

C-H Insertion and Carbonylation

Dimethylmalonyl chloride is utilized in advanced organic synthesis processes, particularly in the creation of N-heterocyclic carbenes (NHCs). An example of this application includes the treatment of dimethylmalonyl dichloride leading to pyrimidinium salt formation, which is subsequently used to generate NHCs. These NHCs are known for their ability to insert into tertiary C-H bonds and reversibly fix carbon monoxide under mild conditions, showcasing a versatile reactivity profile typical of electrophilic carbenes (T. Hudnall & C. Bielawski, 2009).

Metal Coordination Chemistry

Another significant application is in the coordination chemistry with transition metals, where NHCs derived from dimethylmalonyl chloride show nucleophilic characteristics. These NHCs can coordinate with metals like iridium, as demonstrated in studies where NHCs treated with iridium compounds formed complexes. Such coordination compounds are explored for their potential in catalysis and material science applications, providing insights into the versatile chemistry of dimethylmalonyl chloride derivatives (T. Hudnall & C. Bielawski, 2009).

Iron(III) Recovery

In the field of hydrometallurgy, derivatives of dimethylmalonyl chloride, specifically N,N′-tetrasubstituted malonamides, have been investigated for their effectiveness in the solvent extraction of iron(III) from chloride solutions. This approach provides a selective and efficient method for iron(III) recovery, important in both environmental and industrial processes. The ability to selectively remove Fe(III) from concentrated chloride solutions highlights the applicability of dimethylmalonyl chloride derivatives in metal recovery and recycling (A. Paiva & M. C. Costa, 2005).

Synthesis of Boronated Compounds

Dimethylmalonyl chloride is crucial in the synthesis of specialized compounds, such as boronated metallophthalocyanines for boron neutron capture therapy (BNCT), a cancer treatment method. The process involves the reaction of dimethylmalonyl chloride derivatives to produce compounds with high boron content, suitable for tumor-seeking boron delivery agents. This application underscores the role of dimethylmalonyl chloride in the development of therapeutic agents and advanced materials for medical applications (S. Kahl & Jing Li, 1996).

Safety And Hazards

Dimethylmalonyl chloride is classified as a flammable liquid and vapor. It can cause severe skin burns and eye damage . Safety measures include keeping away from heat/sparks/open flames/hot surfaces, keeping the container tightly closed, and using personal protective equipment . In case of contact with skin or eyes, immediate medical attention is required .

Future Directions

While specific future directions for Dimethylmalonyl chloride are not mentioned in the search results, its use in the synthesis of hyperbranched polyester for Cd (II) Ion removal from water indicates potential applications in environmental remediation .

properties

IUPAC Name

2,2-dimethylpropanedioyl dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Cl2O2/c1-5(2,3(6)8)4(7)9/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXQAYQWVNXIQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403917
Record name Dimethylmalonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethylmalonyl chloride

CAS RN

5659-93-8
Record name Dimethylmalonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethylmalonyl Dichloride
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Synthesis routes and methods

Procedure details

To a 500 ml. one-necked flask equipped with reflux condenser with drying tube, is added 50 grams (0.38 mole) dimethylmalonic acid (Aldrich Chemical Co.) and 300 ml. thionyl chloride. The mixture is heated to reflux for about 1 hour during which time the dimethylmalonic acid is dissolved and hydrogen chloride and sulfur dioxide are evolved. The unreacted thionyl chloride is removed by distillation under reduced pressure. The residue is recrystallized twice from cyclohexane to yield a white solid, M.P. 186°-187° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
123
Citations
JC Martin, KC Brannock, RH Meen - The Journal of Organic …, 1966 - ACS Publications
… Dimethylmalonyl chloride was found to react with a number … The reaction of dimethylmalonyl chloride with aromatic amides … Dimethylmalonyl chloride was found to react with N-…
Number of citations: 9 pubs.acs.org
EB Reid, TE Gompf - Journal of the American Chemical Society, 1953 - ACS Publications
… The Interaction of Dimethylmalonyl Chloride with Malonic Ester. A New Synthesis of Filicinic Acid1 … The reaction of dimethylmalonyl chloride with two equivalents of methyl …
Number of citations: 6 pubs.acs.org
LB Gortler, MD Saltzman - The Journal of Organic Chemistry, 1966 - ACS Publications
… A solution of 0.5g (2.98 mmoles) of dimethylmalonyl chloride in 15 ml of pentane was added dropwise to a stirred solution of 1.26 g (14 mmoles) of f-butyl hydroperoxide and 1.11 g (14 …
Number of citations: 9 pubs.acs.org
F Alregeb, F Khalili, B Sweileh, DK Ali - Molecules, 2022 - mdpi.com
… dimethylmalonyl chloride and THPE, as shown in Figure 1. First, the THPE was dissolved in water with a NaOH base, and dimethylmalonyl chloride … of dimethylmalonyl chloride at the …
Number of citations: 4 www.mdpi.com
WR Dolbier Jr, JP Dulcere, SF Sellers… - The Journal of …, 1982 - ACS Publications
… The effect of solvent on the bisacylation of naphthalene and phenanthrene by dimethylmalonyl chloride is discussed. Also the use of the Vilsmeier reagent generated from PBr3/DMF if …
Number of citations: 16 pubs.acs.org
OA Petina, IP Yakovlev… - European Journal of …, 2012 - Wiley Online Library
… Reaction of phenylpropynehydrazide with dimethylmalonyl chloride furnished the corresponding 4,4-dimethyl-1-(3-phenylprop-2-ynoyl)pyrazolidine-3,5-dione, which upon thermolysis …
MS Kharasch, K Eberly, M Kleiman - Journal of the American …, 1942 - ACS Publications
… ) and dimethylmalonyl chloride (31 g.), bp 153-159 (749 mm.). The dimethylmalonyl chloride was further identified by hydrolyzing it to the corresponding dimethylmalonic acid, m. p. 187. …
Number of citations: 9 pubs.acs.org
PE Sonnet, AB BoŘkovec - The Journal of Organic Chemistry, 1966 - ACS Publications
… Dimethylmalonyl chloride was found to react with a number … The reaction of dimethylmalonyl chloride with aromatic amides … Dimethylmalonyl chloride was found to react with N-…
Number of citations: 8 pubs.acs.org
EJ Corey, K Ishihara - Tetrahedron letters, 1992 - Elsevier
… A solution of amino alcohol 6 and triethylamine (2 equiv) was treated dropwise with 0.5 molar equiv of dimethylmalonyl chloride in CH2Cl2 …
Number of citations: 359 www.sciencedirect.com
S Ma, S Wu - New Journal of Chemistry, 2001 - pubs.rsc.org
… carbonate; 13 the bis(oxazoline) ligands S,S-(−)-1, 14 S,S-(−)-2 and R,R-(+)-2 15 were prepared according to the literature methods, that is by the treatment of dimethylmalonyl chloride …
Number of citations: 12 pubs.rsc.org

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